

Application Notes and Protocols for Histological Analysis of Lunula Laser-Treated Tissue

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lunula laser is a low-level laser therapy (LLLT) device that has received FDA clearance for the temporary increase of clear nail in patients with onychomycosis. It employs a dual-wavelength approach, utilizing a 405 nm violet laser and a 635 nm red laser. The 405 nm wavelength is understood to exert a fungicidal effect through a photochemical reaction that generates reactive oxygen species (ROS), which are damaging to fungal cells. The 635 nm wavelength is believed to stimulate the host's immune response and improve blood flow, thereby aiding in the clearance of the infection and promoting healthy nail growth.

These application notes provide a framework for the histological analysis of nail tissue treated with the Lunula laser. The protocols outlined are based on established histological techniques for the identification of fungal elements in nail specimens, combined with insights from in vitro studies on the effects of laser therapy on fungal morphology. While direct histological studies on Lunula laser-treated tissue are not extensively available in published literature, these guidelines offer a robust starting point for researchers aiming to investigate the microscopic changes following this treatment modality.

I. Quantitative Data Summary



Clinical studies on the Lunula laser have primarily focused on macroscopic outcomes such as the extent of clear nail growth and mycological cure rates. While histological quantification is not widely reported, the following table summarizes the key clinical efficacy data that can be correlated with histological findings.

Parameter	Study Population	Treatment Protocol	Results	Potential Histological Correlation
Clear Nail Growth	54 great toenails with onychomycosis	4 weekly 12- minute sessions	Mean increase of 5.18 mm in clear nail at 6 months post-treatment[1]	Reduction in the density of fungal elements in the nail plate and bed.
Mycological Cure	323 patients with onychomycosis	4 weekly 12- minute sessions	99% of participants had fungal infection eradicated post-treatment	Absence of viable fungal structures (hyphae and spores) in PAS and GMS stained sections.
Clinical Efficacy	20 patients with onychomycosis	4 weekly and 5 bi-monthly 12- minute sessions	90% clinical efficacy at 12 months[2]	Improved nail plate architecture and reduced inflammatory infiltrate in the nail bed.

II. Experimental Protocols

A. Specimen Collection and Preparation

Proper specimen collection and preparation are critical for accurate histological analysis.

1. Specimen Collection:



- Timing: Collect nail clippings and/or nail bed scrapings before the first Lunula laser treatment (baseline) and at specified follow-up intervals (e.g., 1, 3, and 6 months post-treatment).
- Procedure:
 - Clean the affected nail and surrounding skin with 70% alcohol.
 - For distal subungual onychomycosis, collect subungual debris using a sterile curette.
 - Obtain a full-thickness nail clipping that includes the junction of the diseased and healthyappearing nail.
 - Place the specimen in a dry, sterile container. Do not use formalin for samples intended for fungal culture, but it is the preferred fixative for histology.
- 2. Tissue Fixation and Processing:
- Fixation: Immediately place the nail clippings and any associated subungual keratin in 10% neutral buffered formalin for at least 24 hours.
- Softening (Optional but Recommended): To facilitate sectioning, soften the nail plate by immersing it in a solution such as 4% phenol or a commercial nail softener for 24-48 hours after fixation.
- Processing: Dehydrate the specimen through a graded series of alcohols, clear with xylene, and embed in paraffin wax.
- Sectioning: Cut thin sections (4-5 μm) using a microtome.

B. Histological Staining Protocols

Two primary staining methods are recommended for the visualization of fungal elements in nail tissue: Periodic Acid-Schiff (PAS) and Grocott's Methenamine Silver (GMS).

1. Periodic Acid-Schiff (PAS) Staining

The PAS stain is highly sensitive for detecting fungi in nail clippings[3]. It stains the polysaccharides in the fungal cell walls a bright magenta color, making them easily



distinguishable from the surrounding tissue.

• Principle: Periodic acid oxidizes the glycol groups in the fungal cell wall polysaccharides to aldehydes. These aldehydes then react with Schiff's reagent to produce a magenta color.

Protocol:

- Deparaffinize and rehydrate sections to distilled water.
- Oxidize in 0.5% periodic acid solution for 5 minutes.
- · Rinse in distilled water.
- Place in Schiff's reagent for 15 minutes.
- Wash in lukewarm tap water for 5 minutes.
- Counterstain with hematoxylin for 1-2 minutes.
- Differentiate in 1% acid alcohol for a few seconds.
- Wash in tap water.
- "Blue" in Scott's tap water substitute for 1-2 minutes.
- Wash in tap water.
- Dehydrate, clear, and mount.
- Expected Results:
 - Fungi: Magenta
 - Nuclei: Blue
 - Background: Pale pink
- 2. Grocott's Methenamine Silver (GMS) Staining



GMS staining is another highly sensitive method for detecting fungi and is considered by some to be superior to PAS due to its higher contrast.

- Principle: Chromic acid oxidizes the polysaccharides in the fungal cell wall to aldehydes. The
 methenamine silver solution is then reduced by these aldehydes to metallic silver, which is
 deposited on the fungal elements, staining them black.
- Protocol:
 - Deparaffinize and rehydrate sections to distilled water.
 - Oxidize in 5% chromic acid for 1 hour.
 - Wash in running tap water for a few seconds.
 - Place in 1% sodium bisulfite for 1 minute to remove residual chromic acid.
 - Wash in running tap water for 5-10 minutes.
 - Rinse with distilled water.
 - Place in pre-heated working methenamine silver solution at 60°C for 15-20 minutes or until sections turn yellowish-brown.
 - Rinse in distilled water.
 - Tone in 0.1% gold chloride for 2-5 minutes.
 - Rinse in distilled water.
 - Place in 2% sodium thiosulfate (hypo) for 2-5 minutes to remove unreduced silver.
 - Wash in running tap water.
 - Counterstain with Light Green for 30-45 seconds.
 - Dehydrate, clear, and mount.
- Expected Results:



Fungi: Sharply delineated in black

Mucin: Taupe to dark grey

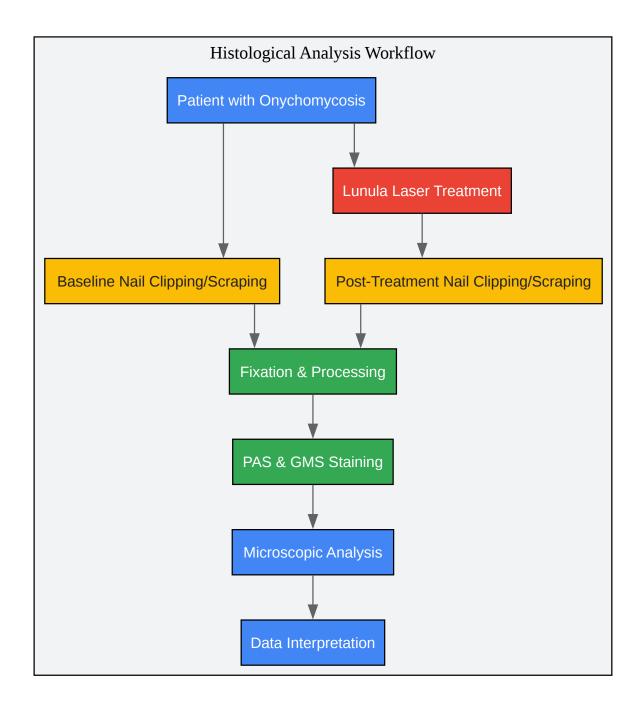
Background: Green

C. Microscopic Analysis and Quantification

- Qualitative Assessment: Examine stained sections under a light microscope to identify the
 presence and morphology of fungal elements (hyphae, spores). Note any changes in fungal
 structure post-treatment, such as fragmentation, reduced hyphal density, or altered staining
 patterns, which may suggest non-viability. In vitro studies have shown that laser treatment
 can lead to a reduction in hyphae and conidia, as well as alterations to the fungal cell wall.
- Quantitative Assessment (Semi-quantitative): A scoring system can be used to quantify the fungal load. For example:
 - 0 = No fungal elements seen
 - 1+ = Scant fungal elements
 - 2+ = Moderate number of fungal elements
 - 3+ = Abundant fungal elements
- Inflammatory Infiltrate: Assess the presence and type of inflammatory cells in the nail bed and matrix. Note any changes in the inflammatory response from baseline to post-treatment.
 The 635 nm wavelength of the Lunula laser is proposed to modulate the local immune response.

III. Visualization of Pathways and Workflows

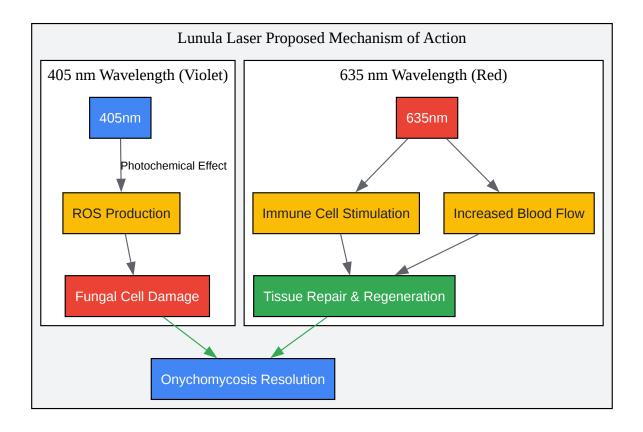




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Caption: Experimental workflow for histological analysis.





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Caption: Proposed mechanism of Lunula laser action.

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